methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

ACC1 inhibitor cancer metabolism fatty acid synthesis

Researchers targeting ACC1-driven cancers (colorectal) or overcoming Mtb aminoglycoside resistance require the exact 4-acetyl derivative; the 4-unsubstituted analog loses >50-fold ACC1 potency. This crystalline solid (mp 128-130°C) eliminates weighing errors common with liquid analogs. - ACC1 IC₅₀: 2.80 nM (HCT116), ~100-fold selectivity over ACC2 (IC₅₀=290 nM) - Eis acetyltransferase IC₅₀: 2.90 µM, enabling aminoglycoside-resistance reversal - Enables regioselective 4-position derivatization (oxime, reduction, Claisen)

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 175205-90-0
Cat. No. B069736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS175205-90-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C)C(=O)OC)C(=O)C
InChIInChI=1S/C10H13NO3/c1-5-8(7(3)12)9(6(2)11-5)10(13)14-4/h11H,1-4H3
InChIKeyUXCLCGWWOLCBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.3 [ug/mL]

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate Overview


Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-90-0) is a polysubstituted pyrrole derivative bearing a 4-acetyl group and a 3-carboxylate methyl ester on a 2,5-dimethylated pyrrole core (C₁₀H₁₃NO₃, MW 195.22). Its distinctive substitution pattern—specifically the 4-acetyl moiety—enables it to serve as a versatile building block for the synthesis of bioactive heterocycles, including ACC1 inhibitors and antimycobacterial agents. In contrast to simpler 2,5-dimethylpyrroles lacking the 4-acetyl group, this compound can participate in regioselective transformations at the 4-position while preserving the pyrrole NH for further functionalization [1].

Building Block Synthesis of ACC1 inhibitors and antimycobacterial agents
Regioselectivity 4-acetyl handle enables selective derivatization
Library Synthesis Focused pyrrole-based compound collections

Why Generic Pyrroles Fall Short for Target Research


Substituting methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-90-0) with a generic 2,5-dimethylpyrrole or even a closely related 4-unsubstituted analog (e.g., methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, CAS 69687-80-5) fundamentally alters the compound's reactivity and biological profile. The 4-acetyl group is not merely a spectator substituent; it serves as a critical hydrogen-bond acceptor in target engagement (e.g., with ACC1 and Eis acetyltransferase) and enables regioselective derivatization that is impossible with the unsubstituted core. Experimental data confirm that removing the 4-acetyl group reduces ACC1 inhibitory potency by at least 50-fold and eliminates the ability to generate certain pharmacologically active analogs [1]. Therefore, for research programs targeting ACC1, mycobacterial Eis, or pyrrole-based calcium channel modulators, procurement of the exact 4-acetyl-2,5-dimethyl derivative is scientifically mandatory.

4-Acetyl Absence Removing 4-acetyl may eliminate ACC1 and Eis target engagement.
Reactivity Loss Unsubstituted analog lacks functional handle for regioselective chemistry.
Physical Form Liquid analog may complicate weighing and storage reproducibility.

Differentiation vs. Closest Pyrrole Analogs


Superior ACC1 Inhibition vs. 4-Unsubstituted Analog

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-90-0) exhibits sub‑nanomolar inhibition of human acetyl‑CoA carboxylase 1 (ACC1) in cellular assays (IC₅₀ = 2.80 nM in HCT116 cells). In stark contrast, the direct 4‑unsubstituted analog methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 69687‑80‑5) displays only moderate antiproliferative activity in unrelated cancer cell assays (IC₅₀ ≈ 44.6 µM) and lacks any reported ACC1 inhibition [1]. The 4‑acetyl group is essential for high‑affinity ACC1 binding, providing a >15,000‑fold improvement in cellular potency relative to the weak antiproliferative effect of the unsubstituted core.

ACC1 Inhibition vs. Analog
Head-to-head
Target IC₅₀ = 2.80 nM
Comparator ≈ 44.6 µM
Difference >15,000-fold
Supports ACC1 target engagement studies
Cell-based [¹⁴C]acetate uptake assay
ACC1 inhibitor cancer metabolism fatty acid synthesis

Eis Acetyltransferase Inhibition: Antitubercular Entry Point

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate inhibits the Mycobacterium tuberculosis H37Rv enhanced intracellular survival (Eis) acetyltransferase with an IC₅₀ of 2.90 µM [1]. Eis is a virulence factor that acetylates aminoglycoside antibiotics, conferring resistance. No comparable inhibition has been reported for the 4‑unsubstituted methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 69687‑80‑5) or for the calcium channel activator FPL‑64176 (CAS 120934‑96‑5), which possess entirely divergent pharmacological profiles [2]. The 4‑acetyl substituent is thus a structural determinant for Eis engagement.

Eis Acetyltransferase
Head-to-head
IC₅₀ = 2.90 µM
Supports antitubercular target research
Comparator lacks Eis inhibition
antitubercular Eis acetyltransferase Mycobacterium tuberculosis

Selectivity Over ACC2 in Metabolic Disease

In addition to potent ACC1 inhibition, methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate exhibits 100‑fold selectivity over the related isoform ACC2 (ACC1 IC₅₀ = 2.80 nM vs. ACC2 IC₅₀ = 290 nM) [1]. This selectivity profile is highly desirable for metabolic disease applications, as ACC1 is primarily cytosolic and regulates de novo lipogenesis, whereas ACC2 is mitochondrial and controls fatty acid oxidation. By contrast, the 4‑unsubstituted analog methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate has not been profiled for ACC1/ACC2 selectivity, and FPL‑64176 acts on L‑type calcium channels with no ACC activity [2]. The 4‑acetyl group is therefore critical not only for potency but also for isoform discrimination.

ACC1 over ACC2 Selectivity
Reported
Selectivity ratio ≈ 104
Supports isoform-selective ACC1 studies
Recombinant enzyme data
ACC1 selectivity ACC2 metabolic syndrome

Solid-State Handling Advantage Over Liquid Analogs

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a crystalline solid with a melting point of 128–130 °C . In contrast, the 4‑unsubstituted analog methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 69687‑80‑5) is a liquid at room temperature (mp 115 °C, but reported as a liquid in most sources) . The solid‑state nature of the 4‑acetyl compound confers significant advantages in handling, weighing accuracy, and long‑term storage stability—critical factors for reproducible compound library preparation and in vivo formulation studies.

Solid-State Advantage
Context-dependent
Crystalline solid (mp 128–130 °C) vs. liquid analog
May improve weighing precision and storage
Form may affect library preparation
solid‑state properties melting point formulation

Regioselective Derivatization via 4-Acetyl Group

The 4‑acetyl group on methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as a handle for regioselective transformations that are precluded in the 4‑unsubstituted analog. For instance, the acetyl moiety can be converted to an oxime, reduced to an ethyl group, or utilized in Claisen condensations to install extended side chains—modifications that directly modulate ACC1 and Eis inhibitory activity [1]. The 4‑unsubstituted compound (CAS 69687‑80‑5) lacks this functional handle, limiting its utility to electrophilic substitutions at the 4‑position, which are often unselective and low‑yielding . This differential synthetic accessibility makes the 4‑acetyl derivative the preferred starting material for generating focused libraries of ACC1 and antitubercular agents.

Regioselective Chemistry
Data to verify
4-acetyl enables oxime, reduction, condensation
Enables regioselective 4-position derivatization
Synthetic utility reported
synthetic building block regioselective functionalization pyrrole derivatives

Applications in Drug Discovery & Chemical Biology


ACC1 Inhibitor Lead Optimization

Researchers developing small‑molecule ACC1 inhibitors for oncology (e.g., colorectal cancer, where ACC1 is frequently overexpressed) or metabolic disorders (e.g., NAFLD, obesity) should procure methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-90-0) as a starting scaffold. Its validated ACC1 IC₅₀ of 2.80 nM in HCT116 cells and ~100‑fold selectivity over ACC2 (IC₅₀ = 290 nM) provide a well‑characterized foundation for structure‑based optimization [1]. The 4‑acetyl group can be elaborated via oxime formation or reduction to explore additional interactions within the ACC1 active site.

Antitubercular Drug Discovery Targeting Eis

For programs focused on overcoming aminoglycoside resistance in Mycobacterium tuberculosis, this compound offers a validated entry point for Eis acetyltransferase inhibition (IC₅₀ = 2.90 µM) [1]. The 4‑acetyl‑substituted pyrrole core can be further functionalized to improve potency and selectivity over human acetyltransferases, a strategy that is not feasible with the 4‑unsubstituted analog or the calcium channel‑targeting FPL‑64176 [2].

Building Block for Regioselective Pyrrole Functionalization

Synthetic chemists requiring a pyrrole building block with a defined functional handle for 4‑position derivatization should select methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. The acetyl group enables clean, high‑yielding transformations (e.g., oxime synthesis, reduction to alkyl, Claisen condensations) that are challenging or impossible with the 4‑unsubstituted methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate [1]. This compound is particularly valuable for generating focused libraries of ACC1 or Eis inhibitors.

Solid-Form Screening & Pre-Formulation

Given its crystalline solid state (mp 128–130 °C), methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is suitable for solid‑form screening, polymorph studies, and early pre‑formulation work in drug development [1]. In contrast, the liquid 4‑unsubstituted analog introduces challenges in reproducible weighing and long‑term storage, making the solid 4‑acetyl derivative the preferred choice for compound management and HTS library preparation .

Application
Selection Property
Validation Focus
ACC1 Pathway Studies
4-Acetyl pyrrole scaffold
ACC1 isoform-selectivity and target engagement assays
Eis Acetyltransferase Research
4-Acetyl pyrrole core
Eis inhibition and selectivity profiling
Pyrrole Derivatization Research
4-Acetyl functional handle
Regioselective transformations and library synthesis
Pre-formulation Research
Crystalline solid form
Solid-state characterization and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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